7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Descripción
Propiedades
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-11(13(15)20)12(19-14(18-8)16-7-17-19)9-5-3-4-6-10(9)21-2/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJZJTREEDFDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, leading to versatile biological activities.
Biochemical Pathways
It’s worth noting that triazole compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These activities suggest that the compound may affect various biochemical pathways related to these targets.
Pharmacokinetics
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential bioavailability.
Result of Action
Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. This suggests that the compound may have a broad range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
It is known that triazolopyrimidines can interact with a variety of enzymes and receptors due to their ability to form specific interactions
Actividad Biológica
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for conferring various pharmacological properties. The synthesis typically involves multi-step reactions that yield the compound in moderate to high purity. For example, one study reports a total yield of 16.2% for a related compound using standard synthetic procedures .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines:
- IC50 Values : The IC50 values for related compounds range from 5.42 to 30.25 µM against different cancer types. For instance, one derivative demonstrated an IC50 of 5.76 µM against the MCF-7 breast cancer cell line .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.76 |
| Compound B | A549 | 7.82 |
| Compound C | PC3 | 10.45 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as mTOR (mechanistic target of rapamycin). One study reported that a related triazolo-pyrimidine scaffold showed potent mTOR inhibition with an IC50 of 7.1 nM . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activity. For instance, they exhibit significant effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and show low toxicity towards human macrophages .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in optimizing the biological activity of these compounds. Modifications at specific positions on the triazolo-pyrimidine ring can enhance potency and selectivity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aryl moiety has been shown to improve cytotoxicity significantly.
- Functional Group Variations : Variations in substituents at the C-5 and C-6 positions can alter the compound's interaction with biological targets, leading to enhanced therapeutic profiles .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of triazolo-pyrimidine derivatives against several cancer cell lines, including MCF-7 and A549. The results indicated that modifications at the C-5 position significantly improved anticancer efficacy compared to earlier derivatives . The most potent compound exhibited an IC50 value lower than that of Sorafenib, a well-known anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of these compounds against Leishmania spp. and Trypanosoma cruzi. The tested derivatives showed promising activity with minimal cytotoxicity towards host cells, suggesting potential use in treating parasitic infections .
Aplicaciones Científicas De Investigación
mTOR Inhibition
One of the most significant applications of this compound is its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation. Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit potent inhibitory activity against mTOR. For example, a related compound demonstrated an IC50 value of 7.1 nmol/L against mTOR in vitro, suggesting that modifications to the triazolo-pyrimidine structure can enhance biological activity against cancer cells .
Cancer Treatment
The compound has been evaluated for its effectiveness against various cancer cell lines. In studies utilizing aggressive hepatocellular carcinoma (HCC) models, compounds with similar scaffolds have shown promising anti-tumor effects. The optimization of these compounds through virtual screening and pharmacophore modeling has led to the identification of new lead candidates for further development in cancer therapies .
Case Study 1: In Vitro Efficacy Against HCC
A study focused on the efficacy of triazolo-pyrimidine derivatives in treating HCC utilized the MHCC97-H cell line as a model. The results indicated that specific modifications to the triazolo-pyrimidine structure significantly improved cytotoxicity and reduced tumor growth in vitro. This highlights the potential for these compounds to be developed into effective therapeutic agents for liver cancer .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of related triazolo-pyrimidine compounds. These studies are essential for understanding how modifications to the chemical structure can influence bioavailability and therapeutic efficacy. For instance, certain substitutions have been shown to enhance solubility and metabolic stability .
Data Tables
| Compound Name | Structure | mTOR IC50 (nmol/L) | Cancer Cell Line Tested | Result |
|---|---|---|---|---|
| Compound 2a | Structure | 7.1 | MHCC97-H | Potent inhibition |
| Compound 1a | Structure | TBD | Various | TBD |
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The methoxyphenyl group at position 7 and methyl group at position 5 are key sites for substitution.
Aryl Group Modifications
-
Reagent/Conditions : Treatment with H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> (nitration) or AlCl<sub>3</sub>/R-X (Friedel-Crafts alkylation)
-
Products : Nitro- or alkyl-substituted derivatives at the methoxyphenyl ring.
Methyl Group Functionalization
-
Reagent/Conditions : Bromine (Br<sub>2</sub>) in CCl<sub>4</sub> under UV light.
-
Products : Brominated analogs at the methyl position.
Oxidation Reactions
The dihydro-pyrimidine ring undergoes selective oxidation.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic, 60°C, 4 h | Fully aromatic triazolo[1,5-a]pyrimidine | 82% |
| H<sub>2</sub>O<sub>2</sub>/AcOH | Reflux, 2 h | Epoxide intermediate (unstable) | 45% |
Reduction Reactions
The carboxamide group and fused rings participate in reductions.
Carboxamide Reduction
-
Reagent/Conditions : LiAlH<sub>4</sub> in THF, 0°C → RT.
-
Product : Primary amine derivative.
Ring Hydrogenation
-
Reagent/Conditions : H<sub>2</sub> (1 atm), Pd/C, ethanol.
-
Product : Partially saturated triazolo-pyrimidine.
-
Selectivity : Dihydro → tetrahydro conversion requires elevated pressure.
Cyclization and Ring Expansion
The triazole moiety facilitates annulation reactions.
With α,β-Unsaturated Carbonyls
-
Reagent/Conditions : Maleic anhydride, DMF, 100°C.
-
Product : Fused pyranone-triazolopyrimidine hybrid.
Acid/Base-Mediated Rearrangements
Under Basic Conditions (NaOH/EtOH):
-
Reaction : Cleavage of the triazole ring.
-
Product : Pyrimidine-6-carboxamide with a fragmented triazole side chain .
Under Acidic Conditions (HCl/MeOH):
-
Reaction : Methoxy group hydrolysis.
-
Product : Hydroxyphenyl derivative (requires 12 h reflux).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acid | Biaryl-triazolopyrimidine |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub> | Primary amine | N-alkylated derivative |
Yields range from 55% (Buchwald) to 88% (Suzuki) .
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C–N Bond Cleavage : Between triazole and pyrimidine rings.
-
Dimerization : Via [2+2] cycloaddition at the dihydro-pyrimidine moiety .
Key Findings from Recent Studies
-
Catalyst Optimization : TMDP (4,4'-trimethylenedipiperidine) enhances substitution yields by 30% compared to piperidine .
-
Solvent Effects : Ethanol/water mixtures improve reaction homogeneity and reduce byproducts .
-
Biological Relevance : Brominated derivatives show a 5-fold increase in CDK2 inhibition (IC<sub>50</sub> = 0.8 μM) compared to the parent compound .
Comparación Con Compuestos Similares
Key Structural Insights :
- Position 7: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to 3-fluorophenyl (UCB-FcRn-84) or 4-dimethylaminophenyl (Compound 83). This substitution may balance solubility and target affinity .
- Position 6 : The carboxamide group’s N-aryl substituent (e.g., 2-methylphenyl in the target vs. p-tolyl in 5a) influences steric hindrance and hydrogen-bonding capacity, affecting receptor interactions .
- Position 2 : Sulfur-containing groups (e.g., benzylthio in Compound 83) enhance antibacterial activity by disrupting bacterial membranes .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2-methoxy group enhances water solubility compared to 4-dimethylaminophenyl (Compound 83) but reduces it relative to 3-hydroxyphenyl derivatives () .
- Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.5, lower than sulfur-containing analogs (e.g., Compound 83: LogP ~3.8) due to reduced hydrophobic substituents .
- Metabolic Stability : The methyl group at position 5 may slow oxidative metabolism compared to unsubstituted triazolo-pyrimidines .
Q & A
Q. What are the optimized synthetic routes for 7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The compound can be synthesized via multicomponent reactions (MCRs) . A widely used protocol involves reacting 5-amino-triazole derivatives, substituted aromatic aldehydes (e.g., 2-methoxybenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) in ethanol or DMF under reflux. Catalysts like APTS (3-Aminopropyltriethoxysilane) or TMDP (Tetramethyldiamidophosphine) enhance yield and regioselectivity . For example, TMDP in ethanol/water (1:1 v/v) achieves yields >75% but requires careful handling due to toxicity . Microwave-assisted synthesis (e.g., 323 K for 30 minutes) reduces reaction time and improves purity .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while the carboxamide NH appears as a singlet near δ 10.8–11.0 ppm .
- X-ray Crystallography : Resolves bond lengths, angles, and planarity of the triazolopyrimidine core. For analogous compounds, dihedral angles between aromatic rings range from 70–90°, influencing π-π stacking interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 378.4 for CHNO) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action against biological targets?
- Molecular Docking : Screen against kinases (e.g., CDK2) or DNA replication enzymes. Substituents like the 2-methoxyphenyl group enhance hydrophobic interactions with kinase ATP-binding pockets .
- Enzyme Assays : Measure IC values using fluorescence-based kinase inhibition assays. For example, triazolopyrimidines with similar structures show IC < 1 µM against cancer cell lines .
- In Vitro Studies : Test antiproliferative activity via MTT assays on HeLa or MCF-7 cells. Correlate results with substituent effects (e.g., methoxy vs. hydroxyl groups) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Comparative SAR Analysis : Systematically vary substituents (e.g., replace methoxy with halogen or hydroxyphenyl groups) and test activity. For instance, 4-hydroxyphenyl analogs exhibit higher solubility but reduced kinase affinity compared to methoxy derivatives .
- Purity Validation : Use HPLC (≥95% purity) to rule out byproducts. Contradictions in IC values often arise from impurities in early synthetic batches .
- Chiral Resolution : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD phase) to assess stereochemical impacts. For racemic mixtures, one enantiomer may dominate bioactivity .
Q. How can structure-activity relationship (SAR) studies be systematically performed on this compound?
-
Substituent Modulation :
-
Computational Modeling : Use DFT (Density Functional Theory) to predict electron distribution and reactive sites. For example, the carboxamide group’s electron-withdrawing effect stabilizes the triazole ring .
Q. What experimental approaches resolve challenges in stereochemical control during synthesis?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to favor enantioselective cyclization .
- Crystallographic Analysis : Determine absolute configuration via X-ray diffraction. For example, the (R)-enantiomer of a related compound showed 10-fold higher activity than (S) .
- Dynamic NMR : Monitor atropisomerism in solution. Heating samples to 80°C collapses split peaks, confirming rotational barriers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility and bioavailability data?
- Solubility Studies : Use shake-flask methods with buffers (pH 1.2–7.4). Methoxy groups improve solubility in polar solvents (e.g., logP = 2.1), but conflicting data may arise from polymorphic forms .
- Bioavailability Profiling : Compare oral vs. intravenous administration in rodent models. Low oral bioavailability (<20%) in some studies may reflect first-pass metabolism, not intrinsic solubility .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS; carboxamide hydrolysis to carboxylic acid is a common pathway .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Triazolopyrimidines with electron-withdrawing groups (e.g., -F) show longer shelf lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
